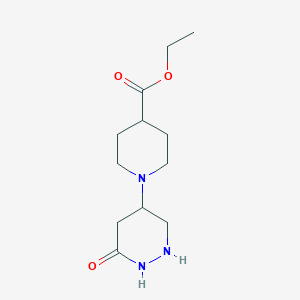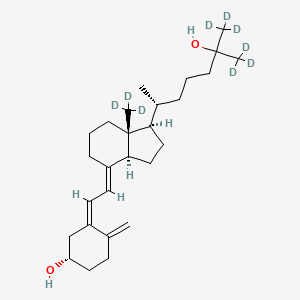
25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) is a deuterated form of 25-Hydroxy Vitamin D3, also known as calcifediol. This compound is a prohormone produced via hydroxylation of Vitamin D3 (cholecalciferol) in the liver. It serves as a precursor for the synthesis of calcitriol (1,25-dihydroxy Vitamin D3), the active form of Vitamin D3, which plays a crucial role in calcium and phosphate metabolism in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) involves the deuteration of Vitamin D3. This process typically includes the replacement of hydrogen atoms with deuterium at specific positions (C-18, C-26, and C-27) using deuterated reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the isotopic purity and chemical stability of the final product .
Chemical Reactions Analysis
Types of Reactions: 25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) undergoes various chemical reactions, including:
Oxidation: Conversion to 1,25-dihydroxy Vitamin D3.
Reduction: Reduction of the hydroxyl group to form different analogs.
Substitution: Replacement of functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves cytochrome P450 enzymes.
Reduction: Utilizes reducing agents like sodium borohydride.
Substitution: Employs reagents like alkyl halides under basic conditions.
Major Products:
1,25-Dihydroxy Vitamin D3: The active form of Vitamin D3.
Various analogs and derivatives: Depending on the specific reactions and conditions used.
Scientific Research Applications
25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) has numerous applications in scientific research:
Chemistry: Used as a stable isotope internal standard for mass spectrometry.
Biology: Serves as a biomarker to determine Vitamin D status in biological samples.
Medicine: Investigated for its role in calcium and phosphate metabolism, bone health, and potential therapeutic applications.
Industry: Utilized in the production of Vitamin D supplements and fortified foods.
Mechanism of Action
The mechanism of action of 25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) involves its conversion to 1,25-dihydroxy Vitamin D3 in the kidneys. This active form binds to the Vitamin D receptor (VDR) in target cells, regulating the expression of genes involved in calcium and phosphate homeostasis. The molecular targets include calcium-binding proteins and transporters, which facilitate the absorption and utilization of calcium and phosphate .
Comparison with Similar Compounds
25-Hydroxy Vitamin D3 (26,26,26,27,27,27-d6): Another deuterated form with deuterium at different positions.
Cholecalciferol (Vitamin D3): The precursor of 25-Hydroxy Vitamin D3.
Uniqueness: 25-Hydroxy Vitamin D3 (18,18,18,26,26,26,27,27,27-d9) is unique due to its specific deuteration pattern, which enhances its stability and allows for precise isotopic labeling in research applications. This makes it particularly valuable for studies involving mass spectrometry and metabolic tracing .
Properties
Molecular Formula |
C27H44O2 |
|---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-7a-(trideuteriomethyl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i3D3,4D3,5D3 |
InChI Key |
JWUBBDSIWDLEOM-OCEBPTRNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@]12CCC/C(=C\C=C/3\C[C@H](CCC3=C)O)/[C@@H]1CC[C@@H]2[C@H](C)CCCC(C([2H])([2H])[2H])(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


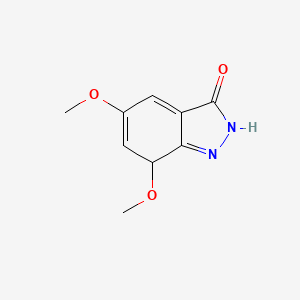
![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1-methylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12327990.png)

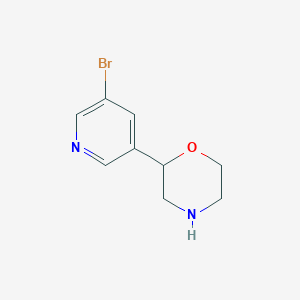

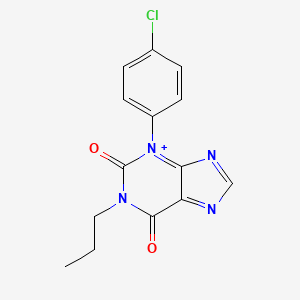

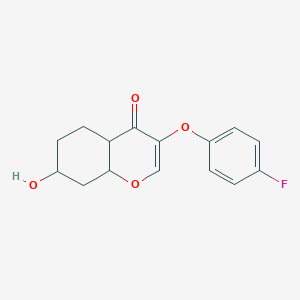
![4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo-](/img/structure/B12328016.png)
![Benzamide, 2-[(2-chloro-1-oxopropyl)amino]-, (S)-(9CI)](/img/structure/B12328017.png)

![1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 4-methyl-](/img/structure/B12328032.png)
![3-Azabicyclo[4.1.0]heptan-1-ol](/img/structure/B12328039.png)
